N-[(5-methylfuran-2-yl)methyl]-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Descripción
This compound features a benzamide core substituted at the 3-position with a 1H-imidazol-1-yl group. The imidazole ring is further functionalized with a sulfanyl-linked carbamoylmethyl moiety attached to a 4-isopropylphenyl group. Additionally, the benzamide’s nitrogen is conjugated to a 5-methylfuran-2-ylmethyl group. Its synthesis likely involves multi-step reactions, including imidazole ring formation, sulfanyl group introduction, and amide coupling, as inferred from analogous syntheses in the literature .
Propiedades
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18(2)20-8-10-22(11-9-20)30-25(32)17-35-27-28-13-14-31(27)23-6-4-5-21(15-23)26(33)29-16-24-12-7-19(3)34-24/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHGSJAWUYETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural features of the target compound :
- Benzamide backbone : Provides rigidity and hydrogen-bonding capacity.
- Sulfanyl (-S-) linkage : Enhances conformational flexibility and may influence redox activity.
- 4-Isopropylphenyl carbamoylmethyl group : Contributes hydrophobicity and steric bulk.
- 5-Methylfuran-2-ylmethyl substituent : Introduces aromaticity and moderate lipophilicity.
Comparable compounds from literature :
Physicochemical Properties
- The 5-methylfuran group may lower the melting point compared to bulkier aryl substituents .
- Solubility : The sulfanyl and furan groups likely enhance lipophilicity (logP ~3–4 estimated), contrasting with polar sulfonamides (e.g., : logP ~1–2 due to sulfonamide) .
- Spectroscopic Profiles :
Pharmacological and Docking Considerations
Though direct activity data for the target compound is unavailable, molecular docking studies (e.g., Glide in –8) suggest that its imidazole and furan motifs could engage in hydrogen bonding and hydrophobic interactions with enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
